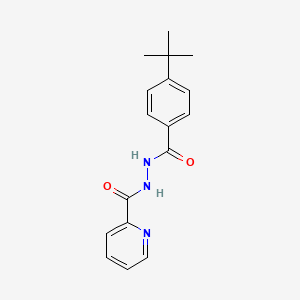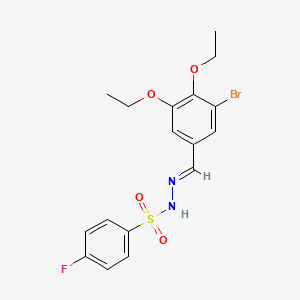![molecular formula C17H25N3O2 B5808540 N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide, also known as IM-54, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazide derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is that it exhibits a broad range of therapeutic effects, making it a promising candidate for the development of multi-targeted therapies. Moreover, the synthesis method for this compound is straightforward and can be easily scaled up for large-scale production. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials. Thirdly, studies are needed to explore the potential of this compound as a multi-targeted therapy for various diseases. Lastly, studies are needed to investigate the potential of this compound as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method for this compound is straightforward, and it exhibits a broad range of therapeutic effects. However, further studies are needed to elucidate its mechanism of action and investigate its safety and efficacy in animal models and clinical trials.
Synthesemethoden
N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is synthesized using a specific method that involves the reaction of 4-isopropylbenzaldehyde with 2-(4-morpholinyl)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have a neuroprotective effect and can potentially be used in the treatment of Alzheimer's disease. Moreover, this compound has been shown to have anti-microbial activity against several strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)15-4-6-16(7-5-15)14(3)18-19-17(21)12-20-8-10-22-11-9-20/h4-7,13H,8-12H2,1-3H3,(H,19,21)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEBHTFLWNXNKP-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NNC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)CN2CCOCC2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)



![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
